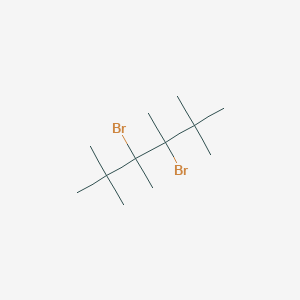
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane is an organic compound with the molecular formula C12H24Br2. It is a dibromoalkane, characterized by the presence of two bromine atoms attached to a hexane backbone that is heavily substituted with methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane typically involves the bromination of 2,2,3,4,5,5-hexamethylhexane. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like light or heat. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to ensure the selective addition of bromine atoms to the desired positions on the hexane backbone .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of advanced brominating agents and catalysts can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, sodium alkoxide (NaOR) for alkoxide substitution, and ammonia (NH3) for amine substitution.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: The major products are the corresponding substituted hexanes.
Elimination: The major products are alkenes with varying degrees of substitution.
Oxidation and Reduction: The products depend on the specific conditions and reagents used, ranging from alcohols to alkanes.
科学研究应用
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a model compound for studying the effects of brominated hydrocarbons.
Industry: It is used in the production of specialty chemicals and materials, including polymers and flame retardants
作用机制
The mechanism of action of 3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, where they act as electrophiles and react with nucleophiles in the target molecules. This can lead to the formation of new bonds and the modification of the target molecules’ structure and function .
相似化合物的比较
Similar Compounds
2,2,3,4,5,5-Hexamethylhexane: The parent compound without bromine atoms.
3,4-Dichloro-2,2,3,4,5,5-hexamethylhexane: A similar compound with chlorine atoms instead of bromine.
3,4-Diiodo-2,2,3,4,5,5-hexamethylhexane: A similar compound with iodine atoms instead of bromine.
Uniqueness
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine atoms, leading to different reactivity patterns and interactions with other molecules. Additionally, bromine atoms are less reactive than iodine atoms, making the compound more stable under certain conditions .
属性
CAS 编号 |
65734-19-2 |
|---|---|
分子式 |
C12H24Br2 |
分子量 |
328.13 g/mol |
IUPAC 名称 |
3,4-dibromo-2,2,3,4,5,5-hexamethylhexane |
InChI |
InChI=1S/C12H24Br2/c1-9(2,3)11(7,13)12(8,14)10(4,5)6/h1-8H3 |
InChI 键 |
HZLJDXVTFWVEEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C)(C(C)(C(C)(C)C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
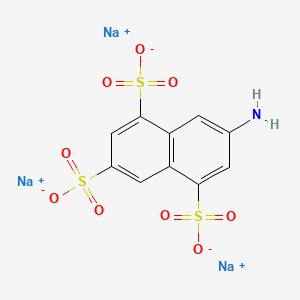
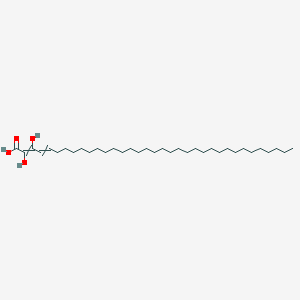
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
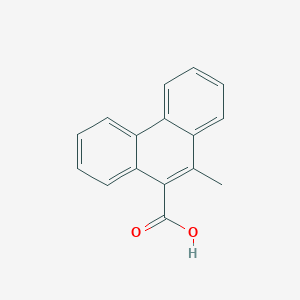
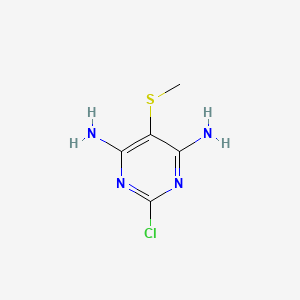
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
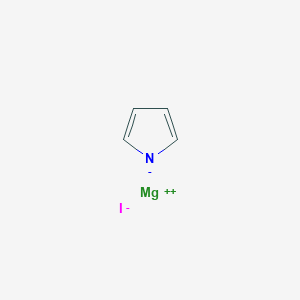
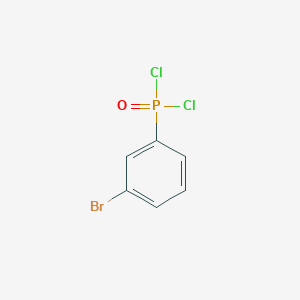
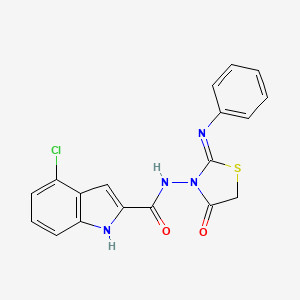
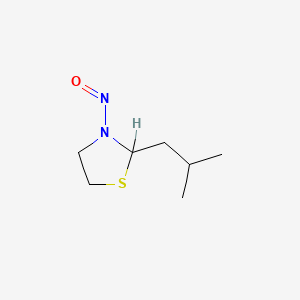
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
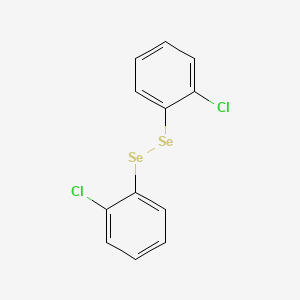
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
